Btk-IN-18 is synthesized from various chemical precursors and is classified under the category of kinase inhibitors. These compounds are specifically designed to interfere with the activity of kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The classification of Btk-IN-18 falls within the realm of targeted cancer therapies, particularly those focused on hematological malignancies.
The synthesis of Btk-IN-18 involves several key steps, utilizing advanced organic chemistry techniques. The general synthetic pathway includes:
Specific methods may include:
Btk-IN-18 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with Bruton's tyrosine kinase. The exact molecular formula and structural representation can be detailed as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its binding orientation within the active site of Bruton's tyrosine kinase.
Btk-IN-18 undergoes several chemical reactions during its synthesis:
These reactions are carefully optimized to ensure high yields and purity of the final product.
Btk-IN-18 exerts its pharmacological effects by binding to the active site of Bruton's tyrosine kinase, thereby inhibiting its enzymatic activity. This blockade prevents downstream signaling pathways associated with B-cell activation and proliferation.
Quantitative data from in vitro studies demonstrate significant reductions in cell viability in treated cancer cell lines compared to controls.
Btk-IN-18 exhibits specific physical and chemical properties essential for its function:
These properties are critical for formulating effective drug delivery systems.
Btk-IN-18 has significant potential applications in oncology, particularly in treating hematological cancers:
Bruton’s tyrosine kinase (BTK), a non-receptor cytoplasmic kinase belonging to the Tec family, is a master regulator of B-cell development and function. Its gene, mutated in X-linked agammaglobulinemia (XLA), is indispensable for B-cell maturation, as defective BTK signaling arrests B-cell development at the pre-B cell stage, preventing peripheral B-cell circulation [1] [7]. Structurally, BTK comprises five domains: pleckstrin homology (PH), Tec homology (TH), Src homology 3 (SH3), SH2, and a catalytic kinase domain. Activation requires membrane recruitment via PIP3 binding to the PH domain, followed by phosphorylation at Tyr551 by Syk/Lyn kinases and autophosphorylation at Tyr223 for full enzymatic activity [1] [3].
In the B-cell receptor (BCR) signaling cascade, BTK acts downstream of Syk. Upon antigen engagement, phosphorylated Igα/Igβ ITAM motifs recruit Syk, which activates BTK. Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), triggering calcium release, protein kinase C activation, and nuclear factor-κB (NF-κB) translocation. This cascade drives transcriptional programs for B-cell survival, proliferation, and differentiation [1] [7]. Beyond BCR signaling, BTK integrates signals from chemokine receptors (e.g., CXCR4), Toll-like receptors (TLRs), and Fc receptors (FcRs) in myeloid cells (macrophages, neutrophils), influencing cell adhesion, migration, and cytokine production (e.g., TNF-α, IL-6) [4] [5].
Pathogenically, chronic active BCR signaling is a hallmark of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Constitutive BTK activation promotes tumor cell survival by upregulating anti-apoptotic proteins (e.g., Bcl-xL) and enhancing microenvironmental interactions in lymphoid niches [1] [10]. In autoimmune disorders (e.g., rheumatoid arthritis, lupus), BTK overexpression lowers the activation threshold for autoreactive B cells, facilitating autoantibody production and inflammatory cytokine release [8] [5].
Table 1: Key BTK-Dependent Signaling Pathways in Disease Pathogenesis
Pathway | Upstream Activators | Downstream Effectors | Pathological Consequences |
---|---|---|---|
BCR Signaling | Antigen-bound BCR | PLCγ2, NF-κB, AKT | B-cell proliferation, survival |
FcR Signaling | Immune complexes | SYK, NF-κB | Cytokine release, inflammation |
TLR Signaling | Pathogen-associated molecules | MYD88, IRAK4 | Autoantibody production, immune activation |
Chemokine Signaling | CXCL12/CXCR4 | PI3K, ERK | B-cell trafficking, tissue retention |
The development of BTK inhibitors revolutionized targeted therapy for B-cell malignancies. Ibrutinib, the first-in-class covalent BTK inhibitor, binds irreversibly to Cys481 in BTK’s ATP-binding pocket, blocking enzymatic activity. It received FDA approval in 2013 for relapsed/refractory MCL and later for CLL, Waldenström macroglobulinemia, and marginal zone lymphoma. Clinical trials demonstrated high response rates (71% in CLL) and progression-free survival benefits by displacing malignant B cells from protective lymphoid niches [1] [10]. However, ibrutinib’s off-target effects (e.g., inhibition of ITK, EGFR, TEC kinases) led to toxicities (atrial fibrillation, bleeding), limiting its utility in chronic autoimmune conditions [8] [2].
Second-generation covalent inhibitors (acalabrutinib, zanubrutinib) improved selectivity by minimizing interactions with non-BTK kinases. Zanubrutinib’s reduced off-target activity translated to lower atrial fibrillation rates (2.5% vs. ibrutinib’s 15%) in head-to-head trials [6] [10]. These agents expanded indications to frontline CLL and autoimmune disorders. For example, in a Phase II trial for rheumatoid arthritis (RA), evobrutinib (a covalent BTK inhibitor) significantly reduced disease activity scores (DAS28) by suppressing FcR-mediated cytokine production in macrophages [8].
In autoimmune diseases, BTK inhibitors target both B-cell and myeloid-driven inflammation. Fenebrutinib achieved 35% efficacy in chronic spontaneous urticaria by inhibiting FcεR-dependent histamine release in mast cells/basophils [5] [8]. Similarly, remibrutinib (LOU064) reduced disease activity in Sjögren’s syndrome by blocking BCR-dependent autoantibody production and TLR-mediated interferon responses [2] [8].
Table 2: Evolution of BTK Inhibitors in Clinical Applications
Generation | Inhibitors | Binding Mechanism | Key Indications | Clinical Impact |
---|---|---|---|---|
First | Ibrutinib | Covalent (irreversible) | CLL, MCL, WM | High response rates; off-target toxicities |
Second | Acalabrutinib, Zanubrutinib | Covalent (irreversible) | CLL, MZL, Autoimmune trials | Improved selectivity; reduced cardiovascular AEs |
Third | Pirtobrutinib, Fenebrutinib | Non-covalent (reversible) | R/R CLL with C481S mutations, MS, SLE | Overcomes resistance; myeloid cell modulation |
Despite the efficacy of covalent BTK inhibitors, therapeutic limitations necessitate reversible alternatives:
Resistance Mutations: Prolonged covalent inhibitor use selects for BTK C481 mutations (e.g., C481S) in 60–80% of progressive CLL cases. These mutations prevent covalent binding, restoring BCR signaling and tumor survival [6] [10]. Non-covalent inhibitors (e.g., pirtobrutinib, Btk-IN-18) bind BTK independently of C481, maintaining potency against C481S-mutant cells. Pirtobrutinib achieved 62% response rates in CLL patients resistant to covalent BTK inhibitors [6] [10].
Kinase-Independent BTK Functions: BTK acts as a scaffolding protein independent of its kinase activity. For example, BTK facilitates TLR9 assembly in ABC-DLBCL, promoting NF-κB activation and cell survival despite kinase inhibition [10]. Reversible inhibitors like Btk-IN-18 may disrupt these protein-protein interactions more effectively than covalent inhibitors.
Myeloid Cell Modulation: Covalent inhibitors exhibit variable pharmacodynamic coverage in innate immune cells due to rapid myeloid turnover. Reversible inhibitors achieve sustained target occupancy, enhancing suppression of FcR/TLR-driven inflammation in autoimmune pathologies [8] [5]. In multiple sclerosis trials, evobrutinib’s covalent binding showed limited blood-brain barrier penetration, whereas reversible inhibitors like tolebrutinib demonstrated superior CNS exposure and microglial inhibition [2] [8].
Combination Therapy Flexibility: Reversible inhibitors allow intermittent dosing, minimizing drug-drug interactions when combined with immunomodulators (e.g., anti-CD20 antibodies) or kinase inhibitors [6] [10].
Table 3: Resistance Mechanisms and Reversible BTK Inhibitor Advantages
Resistance Mechanism | Impact on Covalent BTKis | Reversible BTKis (e.g., Btk-IN-18) Solutions |
---|---|---|
C481S Mutation | Abolished covalent binding; restored signaling | ATP-competitive binding; no C481 dependency |
Kinase-independent scaffolding | Persistent NF-κB/TLR9 signaling | Disruption of BTK-protein complexes |
PLCγ2 Mutations | Bypass BTK dependence | Synergy with PI3K/BCL-2 inhibitors |
Myeloid cell turnover | Incomplete target coverage | Sustained occupancy in short-lived innate cells |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9